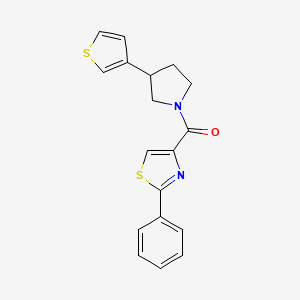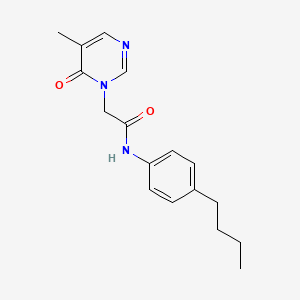
(2S,3R)-2-Pyridin-4-yloxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Pyridin-4-yloxan-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound features a pyridine ring attached to an oxan-3-amine structure, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Pyridin-4-yloxan-3-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For example, the enantioselective synthesis of similar compounds often involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Pyridin-4-yloxan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S,3R)-2-Pyridin-4-yloxan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Pyridin-4-yloxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the presence of the pyridine ring can facilitate interactions with aromatic residues in the active site of enzymes, while the oxan-3-amine structure may form hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-2,3-diphenylbutane: A compound that undergoes E2 elimination reactions to form specific alkene products.
Uniqueness
(2S,3R)-2-Pyridin-4-yloxan-3-amine is unique due to its combination of a pyridine ring and an oxan-3-amine structure, which imparts distinct chemical and biological properties. Its specific stereochemistry also makes it a valuable tool for studying the effects of chirality on molecular interactions and reactivity.
Properties
CAS No. |
1807939-79-2 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R,3S)-2-pyridin-4-yloxan-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8/h3-6,9-10H,1-2,7,11H2/t9-,10+/m0/s1 |
InChI Key |
HCFJJELKYFVCQU-VHSXEESVSA-N |
SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)N |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2709193.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)


![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)


![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)
